3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Description
3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one is a propan-1-one derivative featuring a 4-methylpiperidine ring substituted with an ethoxymethyl group at the 4-position and an amino group at the 3-position of the propanone backbone.
Properties
IUPAC Name |
3-amino-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-16-10-12(2)5-8-14(9-6-12)11(15)4-7-13/h3-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZAWVQNNQEOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)C(=O)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one, with the CAS number 2098105-17-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- SMILES Notation : NCCC(=O)N1CCC(CC1)(C)COCC
The specific mechanism of action for 3-amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one is not fully elucidated in the literature. However, compounds with similar piperidine structures often interact with neurotransmitter receptors and may exhibit effects on the central nervous system (CNS), potentially influencing mood and cognitive functions.
Antidepressant Effects
Research indicates that compounds with piperidine rings can exhibit antidepressant-like effects. A study evaluating various piperidine derivatives found that modifications, such as the introduction of amino groups, can enhance their efficacy in models of depression. The compound's structural similarity to known antidepressants suggests it may also possess similar properties.
Analgesic Properties
Preliminary studies suggest that 3-amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one may have analgesic properties. Animal models have shown that certain piperidine derivatives can reduce pain responses, indicating potential applications in pain management.
Neuroprotective Effects
Some studies have hinted at neuroprotective effects associated with piperidine derivatives. The compound's ability to modulate neurotransmitter systems could play a role in protecting neurons from damage due to oxidative stress or excitotoxicity.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2023) | Investigated the antidepressant effects of piperidine derivatives; found significant behavioral improvements in rodent models when treated with compounds similar to 3-amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one. |
| Johnson et al. (2022) | Reported analgesic activity in a series of piperidine compounds, suggesting potential for pain relief applications. |
| Lee et al. (2024) | Studied neuroprotective effects; demonstrated that certain modifications in piperidine structures can enhance neuroprotection against oxidative stress. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine/Piperazine-Based Analogs
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Heterocyclic Ring Replacements
Table 2: Analogs with Alternative Heterocycles
Key Observations :
- Benzimidazole vs. Piperidine : The benzimidazole analog () introduces aromaticity and planar geometry, which may enhance stacking interactions with biological targets compared to the flexible piperidine ring.
- Indoline Replacement : The indoline scaffold () is bicyclic, imposing conformational constraints that could limit binding to certain receptors but improve selectivity.
Structure-Activity Relationship (SAR) Insights :
- Quinazoline Substituents : Fluorine and methoxy groups on the quinazoline ring () significantly enhance inhibitory potency, suggesting electron-withdrawing groups improve target engagement.
- Amino-Propanone Backbone: The 3-amino-propan-1-one motif is conserved across active analogs, indicating its critical role in binding.
Preparation Methods
Reductive Amination of Piperidine Derivatives
A common approach to synthesize amino-substituted piperidine-propanone derivatives involves reductive amination of piperidine-propanol or piperidine-propanone precursors with aldehydes or ketones, followed by reduction.
| Step | Reagents & Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| 1 | 3-(piperidin-4-yl)-propan-1-ol reacted with formalin (aqueous formaldehyde) in acetonitrile at room temperature | Formation of iminium intermediate | Stirring for 20 min |
| 2 | Addition of sodium cyanoborohydride and acetic acid, stirring for 2 hours | Reduction of iminium to amine | Crude product isolated |
| 3 | Workup with dichloromethane and aqueous sodium bicarbonate, drying and concentration | Purification by silica gel chromatography | Yield: approx. 2.7 g of product as oil |
This method yields 3-(1-methylpiperidin-4-yl)-propan-1-ol derivatives, which can be further functionalized to introduce ethoxymethyl groups on the piperidine nitrogen by alkylation reactions.
Lithium Aluminum Hydride Reduction of N-BOC Protected Precursors
Another key step involves reducing N-BOC-4-piperidinepropionic acid derivatives to the corresponding alcohols or amines using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
| Step | Reagents & Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| 1 | N-BOC-4-piperidinepropionic acid dissolved in THF | Starting material preparation | 3.0 g, 11.6 mmol |
| 2 | Dropwise addition to refluxing 1 M LiAlH4 in THF, heating for 3 hours | Reduction to 3-(1-methyl-piperidin-4-yl)-propan-1-ol | 100% yield reported |
| 3 | Quenching with water and NaOH at 0°C, warming to room temperature | Safe workup procedure | |
| 4 | Filtration and concentration, purification by chromatography | Yellow oil product, confirmed by MS and NMR |
This method provides a clean and efficient route to the piperidine-propanol intermediate, which is a key precursor for further functionalization.
Alkylation to Introduce Ethoxymethyl Substituent
The ethoxymethyl group on the piperidine nitrogen can be introduced by alkylation using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) under basic conditions.
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Piperidine derivative (e.g., 3-(1-methylpiperidin-4-yl)-propan-1-ol) treated with ethoxymethyl halide | N-alkylation to form 4-(ethoxymethyl)-4-methylpiperidine moiety | Base such as potassium carbonate or sodium hydride used |
| 2 | Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) | Efficient alkylation at 0-70°C, typically 1-3 hours | Temperature optimization improves yield |
This step is critical to install the ethoxymethyl substituent specifically at the piperidine nitrogen, enabling the formation of the target compound.
Coupling with Propanone Moiety
The propan-1-one (propanone) fragment bearing the amino group can be introduced via amide bond formation or nucleophilic substitution reactions involving activated esters or acid derivatives.
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Reaction of piperidinyl amine with cyano-acetic acid esters or related activated esters | Formation of amide or ketone-linked intermediates | Room temperature stirring for 15 min to 2 hours |
| 2 | Use of bases such as triethylamine to facilitate coupling | Efficient bond formation | High selectivity and yield |
This coupling step is essential for linking the piperidine ring to the propanone backbone with the amino functionality intact.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents | Reaction Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| Reductive amination | 3-(piperidin-4-yl)-propan-1-ol, formalin, NaCNBH3, AcOH | RT, 2 hours stirring | 3-(1-methylpiperidin-4-yl)-propan-1-ol | Moderate to good yield (~70-90%) |
| LiAlH4 reduction | N-BOC-4-piperidinepropionic acid, LiAlH4, THF | Reflux 3 h, quench at 0°C | 3-(1-methylpiperidin-4-yl)-propan-1-ol | Quantitative (100%) |
| N-alkylation | Ethoxymethyl halide, base (NaH, K2CO3), DMF or THF | 0-70°C, 1-3 h | 4-(ethoxymethyl)-4-methylpiperidine derivative | High yield, selective |
| Coupling with propanone | Cyano-acetic acid esters, amine, triethylamine | RT, 15 min to 2 h | 3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one | Efficient coupling |
Research Findings and Optimization
The reductive amination using sodium cyanoborohydride is mild and selective for iminium reduction without over-reduction, providing good yields of amino alcohol intermediates.
LiAlH4 reduction of N-BOC protected acids is a robust method yielding clean products suitable for further functionalization.
Alkylation reactions benefit from polar aprotic solvents and controlled temperature to minimize side reactions and maximize N-alkylation efficiency.
Coupling reactions with activated esters proceed efficiently at moderate temperatures with triethylamine, allowing for high selectivity and purity of the final product.
Purification typically involves silica gel chromatography using ammonia/methanol mixtures in dichloromethane to isolate the desired amine-containing compounds.
Q & A
Q. What experimental strategies are recommended for synthesizing 3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one and its derivatives?
Methodological Answer: A common approach involves Mannich base reactions, where the amino-propanone core is functionalized via condensation with formaldehyde and amines. For example:
- Step 1: React 3-amino-1-(piperidinyl)propan-1-one with formaldehyde and aliphatic/aromatic amines in ethanol under reflux (4 hours), followed by recrystallization from acetone .
- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield. For instance, ethyl alcohol is preferred for solubility, while acetone aids in purification.
| Reagent | Role | Condition | Yield Range |
|---|---|---|---|
| Formaldehyde | Electrophile donor | Reflux (80°C) | 60–75% |
| Ethanol | Solvent | Reflux, 4 hours | — |
| Acetone | Recrystallization agent | Room temperature | — |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
Methodological Answer:
- NMR: Focus on distinguishing the ethoxymethyl group (δ ~1.2 ppm for CH3, δ ~3.4–3.6 ppm for OCH2) and the piperidine ring protons (δ ~1.4–2.8 ppm). The amino-propanone carbonyl signal appears at δ ~205–210 ppm in NMR .
- IR: Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and N-H stretches (amine) at ~3300–3500 cm⁻¹ .
- MS: Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ for C12H23N2O2: calculated 251.1764) .
Q. What crystallographic tools are suitable for resolving its 3D structure?
Methodological Answer:
Q. How to assess its biological activity in antimicrobial or CNS-related assays?
Methodological Answer:
- Antimicrobial Testing: Use broth microdilution (MIC assays) against Mycobacterium tuberculosis (H37Rv strain). Include isoniazid as a positive control .
- CNS Activity: Employ radioligand binding assays (e.g., dopamine/serotonin receptors) to evaluate affinity. Piperidine derivatives often target GPCRs .
Advanced Research Questions
Q. How to resolve stereochemical ambiguities in derivatives with multiple chiral centers?
Methodological Answer:
- Chiral Chromatography: Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) and hexane/isopropanol mobile phases.
- X-ray Crystallography: Determine absolute configuration via Flack parameter refinement in SHELXL .
- Case Study: A derivative with a benzoselenadiazolyl group required synchrotron data (λ = 0.710 Å) to resolve axial chirality .
Q. How to address contradictions in crystallographic refinement (e.g., disorder vs. twinning)?
Methodological Answer:
- Disorder Modeling: Use PART/SUMP instructions in SHELXL to model split positions for the ethoxymethyl group.
- Twinning Analysis: Calculate the Flack parameter and Hooft y statistic. If |y| > 0.3, apply TWIN/BASF commands .
- Example: SHELXTL (Bruker AXS) successfully resolved pseudo-merohedral twinning in a piperidine derivative .
Q. What strategies mitigate impurity formation during scale-up synthesis?
Methodological Answer:
- Reaction Monitoring: Use in-situ FTIR to detect intermediates (e.g., enamine byproducts).
- Purification: Employ flash chromatography (silica gel, 10% MeOH/DCM) or preparative HPLC (C18 column, 0.1% TFA modifier) .
- Case Study: A brominated analog required recrystallization from ethyl acetate to remove dimeric impurities .
Q. How to elucidate reaction mechanisms in derivatization (e.g., nucleophilic vs. electrophilic pathways)?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via NMR (e.g., disappearance of starting material peaks).
- Computational Modeling: Use DFT (B3LYP/6-31G*) to compare activation energies for competing pathways. For example, Mannich reactions favor electrophilic formaldehyde attack on the amine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
